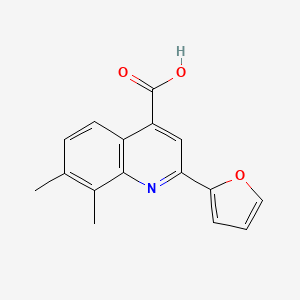

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid

Description

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative characterized by a furyl substituent at position 2 and methyl groups at positions 7 and 8 of the quinoline scaffold. Quinoline derivatives are well-documented for their antimicrobial, anticancer, and enzyme-inhibitory activities, with structural modifications significantly influencing their bioactivity .

Properties

IUPAC Name |

2-(furan-2-yl)-7,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-9-5-6-11-12(16(18)19)8-13(14-4-3-7-20-14)17-15(11)10(9)2/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMLFUWRDFYFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylfuran with 2-amino-3,4-dimethylbenzoic acid under acidic conditions to form the quinoline core. This is followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Functional Group Transformations

Carboxylic Acid Group

-

Esterification : The carboxylic acid group can undergo esterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts like H₂SO₄ or using coupling agents (e.g., DCC). This converts the acid into methyl or ethyl esters .

-

Amidation : Reaction with amines (e.g., NH₃, primary/secondary amines) forms amides under acidic or coupling conditions (e.g., EDC/NHS) .

-

Decarboxylation : Thermal or oxidative decarboxylation (e.g., using KMnO₄ under acidic conditions) may occur, particularly if the carboxylic acid is adjacent to electron-withdrawing groups .

Furyl Substituent (2-Furyl)

-

Electrophilic Substitution : The furyl group undergoes electrophilic substitution at the α-position (C-5 of the furan ring) due to resonance stabilization. Reactions include nitration, bromination, or alkylation under acidic conditions .

-

Oxidation : Oxidation of the furyl group can lead to formation of furanones or cleavage products (e.g., maleic acid derivatives) under strong oxidizing agents like KMnO₄ .

Methyl Groups (7,8-dimethyl)

-

Oxidation : The methyl groups at positions 7 and 8 can be oxidized to carboxylic acids using strong oxidants (e.g., KMnO₄ in acidic conditions) .

Quinoline Core

-

DNA Intercalation : The planar quinoline core can intercalate into DNA, potentially disrupting replication/transcription processes .

-

Covalent Modifications : The quinoline structure may undergo alkylation or acetylation at reactive sites (e.g., nitrogen atom) under specific conditions .

Esterification of the Carboxylic Acid

| Reagent | Reaction Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ | Reflux, 60–80°C | Methyl ester |

| Ethanol + DCC | Room temperature, 2–4 hours | Ethyl ester |

Electrophilic Substitution on the Furyl Group

| Electrophile | Reaction Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, acidic conditions | Nitro-furyl derivative |

| Br₂/H₂SO₄ | 0°C, acidic conditions | Bromo-furyl derivative |

Functional Group Reactivity Data

| Functional Group | Reactivity | Key Reaction Types |

|---|---|---|

| Carboxylic acid (-COOH) | High | Esterification, amidation, decarboxylation |

| Furyl (-C₄H₃O) | Moderate | Electrophilic substitution, oxidation |

| Methyl (-CH₃) | Low | Oxidation (under strong conditions) |

Biological Activity Insights

While direct research on this compound is limited, structural analogues (e.g., 2-(2,5-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid) show potential anticancer activity through DNA intercalation and protein covalent modification . The furyl group’s electron-rich nature may enhance such interactions, though further studies are needed.

Comparison with Analogues

| Compound | Key Differences | Reactivity |

|---|---|---|

| 2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid | Phenyl substituent vs. furyl | Reduced electrophilic reactivity on the substituent |

| 2-(2,5-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | Carbonyl chloride vs. carboxylic acid | Higher reactivity due to acyl chloride functionality |

Scientific Research Applications

Synthesis of 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid

The synthesis of this compound typically involves multi-step reactions that integrate quinoline derivatives with functional groups that enhance biological activity. Various methods have been reported, including:

- Friedländer Synthesis : This classical method involves the condensation of 2-aminobenzylamine with a suitable aldehyde or ketone.

- Cyclization Reactions : These reactions often utilize acidic or basic conditions to facilitate the formation of the quinoline ring structure.

Recent studies have focused on optimizing these synthesis pathways to improve yield and reduce environmental impact.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Key bioactivities include:

Antibacterial Activity

Research indicates that derivatives of quinoline compounds, including this compound, show significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have demonstrated minimum inhibitory concentrations (MIC) in the range of 12.5 to 50 mg/ml for synthesized derivatives .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds containing the quinoline scaffold have shown effective scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

Quinoline derivatives have been reported to exhibit anticancer properties against several cancer cell lines. For example, compounds similar to this compound have demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating strong potential for therapeutic use .

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory effects of quinoline derivatives. These compounds can inhibit pro-inflammatory cytokines and pathways, suggesting their potential in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Case Study 1: Antibacterial Evaluation

A study conducted by Desai et al. synthesized several quinoline derivatives and tested their antibacterial efficacy against Pseudomonas aeruginosa. The results indicated that modifications on the quinoline scaffold significantly enhanced antibacterial activity, with some compounds achieving MIC values lower than standard antibiotics .

Case Study 2: Anticancer Properties

Bingul et al. explored the anticancer effects of a series of quinoline derivatives on neuroblastoma cell lines. Their findings revealed that certain modifications led to increased selectivity towards cancer cells over normal cells, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. The furan ring can participate in electron transfer reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

(a) 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

- Activity : Exhibited antibacterial efficacy against Staphylococcus aureus (MIC = 64 µg/mL for Compound 5a4) and Escherichia coli (MIC = 128 µg/mL for Compound 5a7). The phenyl group’s planar structure likely enhances π-π stacking with bacterial enzyme targets .

- Key Difference : Replacement of phenyl with furyl introduces an oxygen atom, altering electronic properties (e.g., electron-rich furan ring may affect binding affinity).

(b) 2-(2-Furyl)-6,8-dimethylquinoline-4-carboxylic Acid

- Structure : Methyl groups at positions 6 and 8 (vs. 7 and 8 in the target compound).

- Application: Used as an intermediate in synthesizing N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-furyl)-6,8-dimethylquinoline-4-carboxamide, a selective GLUT1 inhibitor .

(c) 2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic Acid

- Structure : Methyl groups at positions 5 and 7 (CAS: 436092-16-9).

- Properties: Molecular weight = 267.28 g/mol.

(d) Methoxy-Substituted Analogs

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Predictions |

|---|---|---|---|

| 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid | 291.3 (estimated) | 2-Furyl, 7,8-dimethyl | Moderate aqueous solubility due to carboxylic acid; hydrophobic methyl groups may reduce solubility. |

| 2-Phenyl-quinoline-4-carboxylic acid | 265.3 | 2-Phenyl | Lower solubility than furyl analogs due to lack of polar oxygen. |

| 2-(2-Furyl)-6,8-dimethylquinoline-4-carboxylic acid | 291.3 | 2-Furyl, 6,8-dimethyl | Similar to 7,8-dimethyl analog but with altered steric profile. |

Biological Activity

2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a furan substituent and carboxylic acid functional group, which are known to influence its biological activity. The presence of these functional groups can enhance interactions with biological targets, leading to various pharmacological effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds demonstrate significant growth inhibition against various bacterial strains. For instance, derivatives linked with hydrazone showed effective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.125 to 8 mg/ml against selected bacteria .

2. Antioxidant Activity

Quinoline derivatives have also been reported to possess antioxidant properties. A related study highlighted that certain modifications to the quinoline structure could enhance its ability to scavenge free radicals, as measured by DPPH assays . This suggests that this compound may similarly exhibit antioxidant effects.

3. Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. For example, similar compounds have shown potent activity against human cancer cell lines such as MCF-7, with IC50 values indicating effective cytotoxicity . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

4. Anti-inflammatory Activity

Quinoline derivatives have also been explored for their anti-inflammatory effects. Certain studies report that modifications in the quinoline structure can lead to reduced inflammation markers in vitro and in vivo . This is particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Activity

A study conducted by Le et al. demonstrated that a series of quinoline derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of specific substituents significantly enhanced their potency .

Case Study 2: Anticancer Properties

Bingul et al. synthesized various quinoline derivatives and assessed their anticancer effects on MCF-7 cells. Their findings revealed that specific structural modifications led to improved anticancer activity, with certain compounds achieving IC50 values below 30 µM .

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Furyl)-7,8-dimethylquinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Use Friedländer or Gould–Jacob protocols to construct the 7,8-dimethylquinoline scaffold.

Furyl Substituent Introduction : Employ Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 2-furyl group at the 2-position of the quinoline ring .

Carboxylic Acid Functionalization : Hydrolysis of a nitrile or ester precursor under acidic/basic conditions (e.g., KOH/EtOH reflux) yields the carboxylic acid moiety .

Key Reagents :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | Acetic anhydride, H2SO4 | Cyclization |

| 2 | Pd(PPh3)4, K2CO3, DMF | Cross-coupling |

| 3 | 6M HCl, reflux | Hydrolysis |

Q. Which analytical techniques are most effective for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 to resolve aromatic protons (quinoline C-H: δ 8.5–9.0 ppm) and methyl/furyl substituents .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~296.12 g/mol) .

- HPLC : Reverse-phase C18 column (MeCN/H2O gradient) to assess purity (>95%) .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer :

- Solvent Screening : Test DMSO, DMF, or THF for initial dissolution; precipitate impurities via gradual water addition.

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) for high-yield crystal formation .

- Chromatography : Silica gel column with CH2Cl2/MeOH (95:5) to isolate polar impurities .

Q. What functional group reactivities are critical for downstream modifications?

- Methodological Answer :

- Carboxylic Acid : Reacts with amines (EDC/HOBt coupling) to form amides .

- Furyl Ring : Prone to electrophilic substitution (e.g., bromination at C5) under mild conditions (NBS in CCl4) .

- Methyl Groups : Oxidizable to aldehydes (CrO3/H2SO4) for further derivatization .

Q. Which starting materials are optimal for scalable synthesis?

- Methodological Answer :

- Quinoline Precursor : 7,8-Dimethyl-4-cyanoquinoline (CAS: 371249-79-5) for controlled hydrolysis to the acid .

- Furyl Source : 2-Furylboronic acid (CAS: 35461-99-5) for Suzuki coupling .

Advanced Research Questions

Q. How can oxidative instability of the furyl moiety be mitigated in long-term storage?

- Methodological Answer :

- Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent light/oxygen degradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions in DMSO or ethanol .

- Monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxidized furan derivatives) .

Q. What assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution (MIC determination) against E. coli and S. aureus .

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets) .

- Crystallography : Co-crystallization with TraE protein (PDB ID: 5WIP) to study binding interactions .

Q. How does the compound behave under oxidative reaction conditions?

- Methodological Answer :

- Controlled Oxidation : RuO2/NaIO4 in CCl4/MeCN converts the furyl group to a carboxylic acid, forming 7,8-dimethylquinoline-2,4-dicarboxylic acid .

- Mechanistic Insight : Monitor via TLC (Rf shift from 0.6 to 0.3 in EtOAc/hexane) and LC-MS for intermediate epoxides .

Q. What computational tools predict metabolic pathways?

- Methodological Answer :

Q. How are contradictions in biological data resolved (e.g., varying IC50 values)?

- Methodological Answer :

- Dose-Response Curves : Triplicate experiments with Hill slope analysis to confirm reproducibility .

- Counter-Screens : Test against off-target proteins (e.g., kinases) to rule out nonspecific effects .

- Structural Analogues : Compare with 4-(1-adamantyl)quinoline derivatives to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.